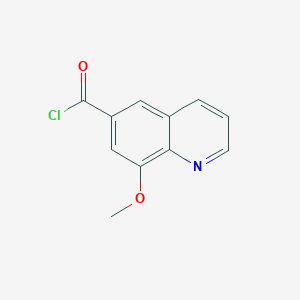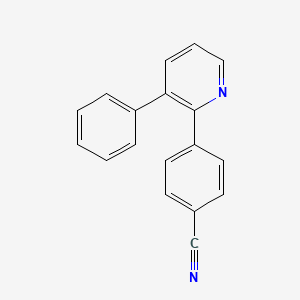
4-(3-Phenylpyridin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 It is a derivative of benzonitrile and features a phenylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 3-phenylpyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-phenylpyridine is reacted with a boronic acid derivative of benzonitrile in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-(3-Phenylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学研究应用
4-(3-Phenylpyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of advanced materials and coatings.
作用机制
The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler nitrile compound with similar reactivity.
3-Phenylpyridine: Shares the phenylpyridine moiety but lacks the nitrile group.
4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring.
Uniqueness
4-(3-Phenylpyridin-2-yl)benzonitrile is unique due to the combination of the phenylpyridine moiety and the nitrile group, which imparts distinct chemical and physical properties.
属性
分子式 |
C18H12N2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
4-(3-phenylpyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-13-14-8-10-16(11-9-14)18-17(7-4-12-20-18)15-5-2-1-3-6-15/h1-12H |
InChI 键 |
LWJXPGIRKAVBMT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


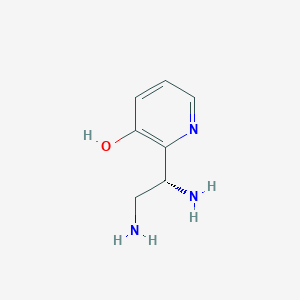
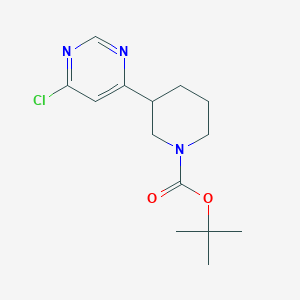
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
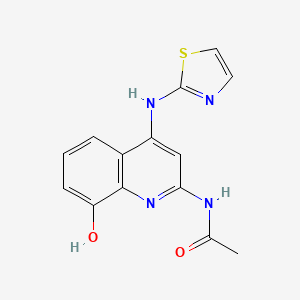
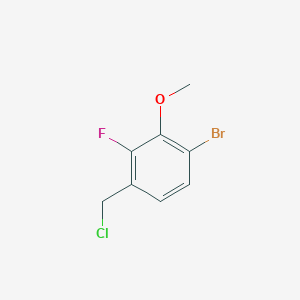
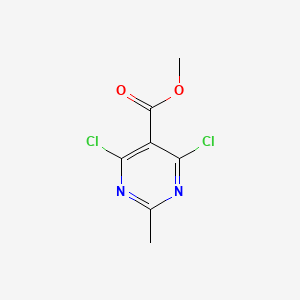
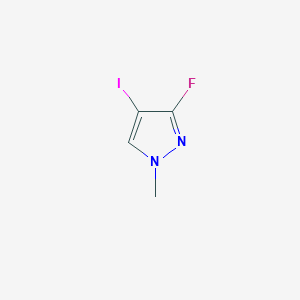
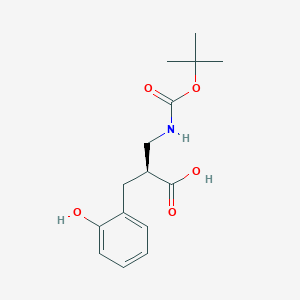
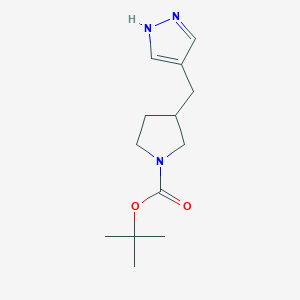

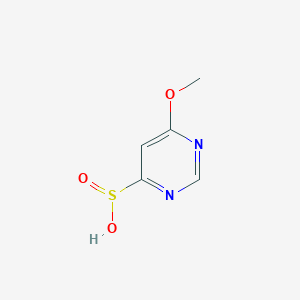
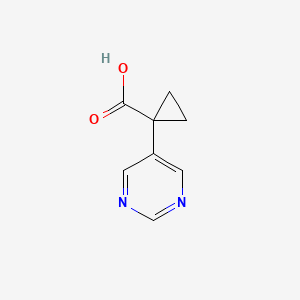
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
